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molecular formula C10H19Cl3O2 B8297401 Trifan

Trifan

Cat. No. B8297401
M. Wt: 277.6 g/mol
InChI Key: JZYZLJUJHCXACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116402

Procedure details

Into an apparatus supplied with a Dean-Stark water separator 7 g of chloral hydrate, 10 g of butyl alcohol, 0.1 g of 4-methyl-benzene-sulphonic acid and 50 ml of benzene are weighed. The mixture is heated on a water-bath and the water separation is continued for 10 hours. The benzene is washed with water and sodium hydrogen carbonate, then distilled off and the product is vacuum distilled.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[Cl:2][C:3]([Cl:8])([Cl:7])[CH:4]([OH:6])[OH:5].[CH2:9](O)[CH2:10][CH2:11][CH3:12].[CH3:14][C:15]1C=CC(S(O)(=O)=O)=[CH:17][CH:16]=1>C1C=CC=CC=1>[CH2:9]([O:5][CH:4]([O:6][CH2:14][CH2:15][CH2:16][CH3:17])[C:3]([Cl:8])([Cl:7])[Cl:2])[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC)O
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on a water-bath
CUSTOM
Type
CUSTOM
Details
the water separation
WASH
Type
WASH
Details
The benzene is washed with water and sodium hydrogen carbonate
DISTILLATION
Type
DISTILLATION
Details
distilled off
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C(CCC)OC(C(Cl)(Cl)Cl)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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